Metimazol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methiazole has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Methimazole, also known as Thiamazole, primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones .

Mode of Action

Methimazole acts as a competitive substrate for TPO, becoming iodinated itself and interfering with the iodination of thyroglobulin . This interaction inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the center of TPO’s heme molecule .

Biochemical Pathways

By inhibiting TPO, Methimazole disrupts the enzymatic process that iodinates tyrosine residues in thyroglobulin, preventing the synthesis of both T4 and T3 thyroid hormones . This disruption leads to a reduction in thyroid hormone synthesis and amelioration of hyperthyroidism .

Pharmacokinetics

Methimazole exhibits almost complete absorption, with peak serum concentrations achieved within 1 to 2 hours . It is concentrated in the thyroid gland and metabolized in the liver . The drug’s elimination half-life is approximately 4 to 6 hours . These ADME properties impact the bioavailability of Methimazole, influencing its therapeutic efficacy .

Result of Action

The primary molecular effect of Methimazole is the reduction of thyroid hormone synthesis, leading to decreased levels of circulating thyroid hormones . On a cellular level, this results in the amelioration of hyperthyroid symptoms .

Action Environment

Environmental factors can influence the action and efficacy of Methimazole. For instance, high dietary iodine intake can exacerbate hyperthyroidism and potentially affect the efficacy of Methimazole . Additionally, stress and pregnancy can alter the body’s response to thyroid hormones and thus may influence the action of Methimazole .

Análisis Bioquímico

Biochemical Properties

Methiazole plays a crucial role in biochemical reactions by inhibiting thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to a decrease in thyroid hormone levels . Methiazole interacts with thyroid peroxidase by acting as a competitive substrate, becoming iodinated itself and interfering with the iodination of thyroglobulin . Additionally, methiazole’s sulfur moiety may interact directly with the iron atom at the center of thyroid peroxidase’s heme molecule .

Cellular Effects

Methiazole affects various types of cells and cellular processes, particularly those related to thyroid function. It influences cell signaling pathways by reducing the synthesis of thyroid hormones, which are critical regulators of metabolism, growth, and development . Methiazole’s impact on gene expression includes the downregulation of genes involved in thyroid hormone synthesis . Furthermore, methiazole can cause cytopenias, including agranulocytosis, which is a severe reduction in white blood cell count .

Molecular Mechanism

At the molecular level, methiazole exerts its effects by inhibiting thyroid peroxidase, an enzyme that catalyzes the oxidation of iodide to iodine and the iodination of tyrosine residues in thyroglobulin . This inhibition prevents the formation of T4 and T3, leading to reduced thyroid hormone levels . Methiazole’s primary mechanism of action involves interference in an early step of thyroid hormone synthesis, although the exact method of inhibition remains unclear . Additionally, methiazole inhibits the secretion of CXC chemokine ligand 10 in human thyrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methiazole change over time. Methiazole is rapidly absorbed and metabolized, with a half-life of approximately 5-6 hours . Its stability and degradation are influenced by factors such as pH and temperature . Long-term effects of methiazole on cellular function include the potential for hepatotoxicity and alterations in liver enzyme levels . Studies have shown that methiazole can maintain euthyroid states in patients for extended periods, although remission rates vary .

Dosage Effects in Animal Models

The effects of methiazole vary with different dosages in animal models. In cats, methiazole is commonly used to manage hyperthyroidism, with dosages adjusted based on the severity of the condition . Higher doses of methiazole can lead to adverse effects such as gastrointestinal disturbances, hematological changes, and hepatotoxicity . Threshold effects observed in studies include the dose-dependent inhibition of thyroid hormone synthesis and the potential for toxic effects at high doses .

Metabolic Pathways

Methiazole is metabolized primarily in the liver via the cytochrome P450 and flavin-containing monooxygenase enzyme systems . Several metabolites have been identified, including methimazole sulfoxide and methimazole sulfone . The metabolic pathways involved in methiazole metabolism include oxidation, conjugation, and excretion . Methiazole’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially leading to hepatotoxicity .

Transport and Distribution

Methiazole is transported and distributed within cells and tissues through various mechanisms. It is highly concentrated in the thyroid gland, with intrathyroidal levels significantly higher than plasma levels . Methiazole is minimally protein-bound and is distributed throughout the body, including the liver and kidneys . Transporters and binding proteins involved in methiazole’s distribution include thyroid hormone transporters and plasma proteins .

Subcellular Localization

Methiazole’s subcellular localization is primarily within the thyroid gland, where it exerts its inhibitory effects on thyroid peroxidase . The compound’s activity is influenced by its localization within the thyroid follicles, where it interacts with thyroid peroxidase and other components of the thyroid hormone synthesis pathway . Methiazole’s targeting signals and post-translational modifications direct it to specific compartments within the thyroid gland .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methiazole can be synthesized through several methods. One common approach involves the reaction of N-methylimidazole with n-butyllithium and sulfur powder in an organic solvent . This method is advantageous due to its simplicity, mild reaction conditions, and ease of post-processing, making it suitable for industrial production .

Industrial Production Methods: In industrial settings, methiazole is often produced using a similar synthetic route but on a larger scale. The reaction typically involves the use of N-methylimidazole, n-butyllithium, and sulfur powder under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Methiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with iodine to form an iodine adduct, which can further react with elemental zinc to form zinc complexes .

Common Reagents and Conditions:

Oxidation: Methiazole can be oxidized using iodine or other oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents such as zinc.

Substitution: Substitution reactions can occur under various conditions, often involving halogens or other nucleophiles.

Major Products: The major products formed from these reactions include iodine adducts and zinc complexes, which have been studied for their structural and functional properties .

Comparación Con Compuestos Similares

- Propylthiouracil

- Carbimazole

Propiedades

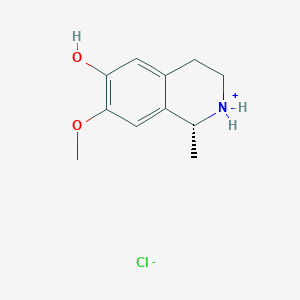

IUPAC Name |

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJIZQPZESTWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424979 | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108579-67-5 | |

| Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

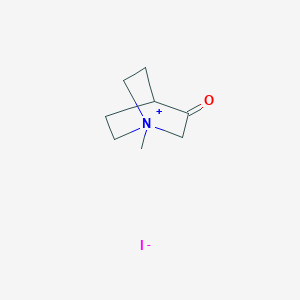

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)